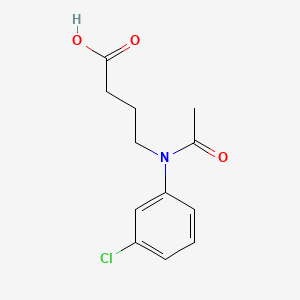
4-(N-acetyl-3-chloroanilino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-acetyl-3-chloroanilino)butanoic acid is a chemical compound with the molecular formula C12H14ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butyric acid moiety attached to an acetamido group, which is further substituted with a meta-chlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-acetyl-3-chloroanilino)butanoic acid typically involves the acylation of butyric acid with an appropriate acylating agent, followed by the introduction of the m-chlorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-acetyl-3-chloroanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(N-acetyl-3-chloroanilino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(N-acetyl-3-chloroanilino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- BUTYRIC ACID, 4-(N-(p-CHLOROPHENYL)ACETAMIDO)
- BUTYRIC ACID, 4-(N-(o-CHLOROPHENYL)ACETAMIDO)
- BUTYRIC ACID, 4-(N-(m-BROMOPHENYL)ACETAMIDO)
Uniqueness
The uniqueness of 4-(N-acetyl-3-chloroanilino)butanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-chlorophenyl group distinguishes it from other similar compounds and may confer unique properties in terms of its interactions and applications.
Propriétés
Numéro CAS |
30544-59-3 |
|---|---|
Formule moléculaire |
C12H14ClNO3 |
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
4-(N-acetyl-3-chloroanilino)butanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-9(15)14(7-3-6-12(16)17)11-5-2-4-10(13)8-11/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) |
Clé InChI |
WBPKBWRYABHDIG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl |
SMILES canonique |
CC(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
30544-59-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















